molecular formula C15H20N4O3 B4801690 ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

Cat. No.: B4801690
M. Wt: 304.34 g/mol
InChI Key: GLWXTWWSGNFDKX-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a complex organic compound that features a pyrazole ring substituted with a dimethylpyrimidinyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate typically involves the condensation of 4,6-dimethylpyrimidine with a suitable pyrazole derivative. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of β-dicarbonyl compounds and amines, which undergo cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the ester group can produce various amides or other derivatives .

Scientific Research Applications

Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a dimethylpyrimidinyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-5-22-13(20)7-6-12-11(4)18-19(14(12)21)15-16-9(2)8-10(3)17-15/h8,18H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWXTWWSGNFDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 2
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ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 3
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ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 4
ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 5
ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 6
ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

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